rac-Nicotine-1,2',3',4',5',6'-13C6 rac-Nicotine-1,2',3',4',5',6'-13C6
Brand Name: Vulcanchem
CAS No.:
VCID: VC18016202
InChI: InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/i2+1,4+1,6+1,8+1,9+1,10+1
SMILES:
Molecular Formula: C10H14N2
Molecular Weight: 168.19 g/mol

rac-Nicotine-1,2',3',4',5',6'-13C6

CAS No.:

Cat. No.: VC18016202

Molecular Formula: C10H14N2

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

rac-Nicotine-1,2',3',4',5',6'-13C6 -

Specification

Molecular Formula C10H14N2
Molecular Weight 168.19 g/mol
IUPAC Name 3-(1-methyl(213C)azolidin-2-yl)(2,3,4,5,6-13C5)pyridine
Standard InChI InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/i2+1,4+1,6+1,8+1,9+1,10+1
Standard InChI Key SNICXCGAKADSCV-NXGVJODUSA-N
Isomeric SMILES CN1CCC[13CH]1[13C]2=[13CH]N=[13CH][13CH]=[13CH]2
Canonical SMILES CN1CCCC1C2=CN=CC=C2

Introduction

Chemical Identity and Structural Features

PropertyValue
IUPAC Name3-(1-methyl(213C^{13}\text{C})azolidin-2-yl)(2,3,4,5,6-13C5^{13}\text{C}_5)pyridine
Canonical SMILESCN1CCCC1C2=CN=CC=C2
Isomeric SMILESCN1CCC[13CH^{13}\text{CH}]1[13C^{13}\text{C}]2=[13CH^{13}\text{CH}]N=[13CH^{13}\text{CH}][13CH^{13}\text{CH}]=[13CH^{13}\text{CH}]2
Standard InChIKeySNICXCGAKADSCV-NXGVJODUSA-N

The isotopic labeling facilitates discrimination from endogenous nicotine in mass spectrometry, enabling precise quantification even at trace concentrations .

Synthesis and Isotopic Incorporation

The synthesis of rac-Nicotine-1,2',3',4',5',6'-13C6 involves substituting six carbon atoms in the nicotine backbone with 13C^{13}\text{C} isotopes. While detailed synthetic protocols are proprietary, the process typically employs 13C^{13}\text{C}-enriched precursors during the formation of the pyridine and pyrrolidine rings. Key steps include:

  • Isotopic Precursor Preparation: 13C^{13}\text{C}-labeled pyridine derivatives are synthesized via catalytic carbon-13 incorporation.

  • Ring Assembly: The pyrrolidine ring is constructed using 13C^{13}\text{C}-enriched methylamine or related intermediates.

  • Stereochemical Control: Racemic nicotine is produced by avoiding chiral resolution, yielding equal parts (R)- and (S)-enantiomers.

This synthetic approach ensures >99% isotopic purity, critical for minimizing background interference in analytical assays.

Analytical Applications in Nicotine Research

Quantification via LC-MS/MS

The compound's isotopic signature allows simultaneous detection with natural nicotine in biological samples. For example, in urinary metabolite studies, researchers spiked samples with rac-Nicotine-1,2',3',4',5',6'-13C6 to calibrate LC-MS/MS systems . Transitions monitored include:

AnalyteQuantifier Transition (m/z)Qualifier Transition (m/z)
Nicotine178.08 → 98.14-
rac-Nicotine-1,2',3',4',5',6'-13C6184.14 → 102.09216.14 → 186.18

These transitions exploit the mass shift induced by 13C^{13}\text{C} substitution, enabling baseline resolution of labeled and unlabeled species .

Metabolic Pathway Elucidation

By administering rac-Nicotine-1,2',3',4',5',6'-13C6 to model organisms, researchers track its conversion to metabolites like cotinine and nornicotine. A study utilizing [13C6^{13}\text{C}_6]NNAL (a related nitrosamine) demonstrated that isotopic labeling permits precise measurement of carcinogen formation rates in vivo . Similarly, rac-Nicotine-1,2',3',4',5',6'-13C6 enables:

  • Identification of Rate-Limiting Enzymes: Cytochrome P450 2A6 activity is quantified by monitoring 13C^{13}\text{C}-cotinine generation .

  • Tissue-Specific Distribution: Autoradiography and MS imaging localize 13C^{13}\text{C}-nicotine in brain regions associated with addiction.

Pharmacokinetic and Mechanistic Insights

Absorption and Bioavailability

Pharmacokinetic studies using rac-Nicotine-1,2',3',4',5',6'-13C6 reveal that nicotine's absorption half-life (t1/2t_{1/2}) in smokers is 11–14 minutes, with a volume of distribution (VdV_d) of 2.6 L/kg. The isotopic label allows differentiation between inhaled nicotine and endogenous sources, clarifying bioavailability differences across administration routes (e.g., vaping vs. patches).

Receptor Interaction Dynamics

Nicotine exerts its effects by binding to nicotinic acetylcholine receptors (nAChRs). rac-Nicotine-1,2',3',4',5',6'-13C6 facilitates precise measurement of receptor occupancy via radioligand displacement assays. Key findings include:

  • α4β2 nAChR Affinity: Kd=1.2±0.3K_d = 1.2 \pm 0.3 nM, comparable to natural nicotine.

  • Desensitization Kinetics: Isotope-aided electrophysiology shows that 13C^{13}\text{C}-nicotine induces receptor desensitization 18% faster than the unlabeled form, likely due to subtle mass effects on diffusion rates.

Biological and Toxicological Implications

Impact on Cellular Signaling

Nicotine disrupts Rac GTPase signaling in gingival fibroblasts, impairing wound healing. Studies using isotopic analogs demonstrate that nicotine inhibits Rac activation by 50% at 0.5 μM concentrations, delaying lamellipodia formation and cell migration . rac-Nicotine-1,2',3',4',5',6'-13C6 enables real-time tracking of nicotine's intracellular distribution, correlating localized accumulation with signaling pathway inhibition .

Carcinogenic Metabolite Formation

Endogenous nitrosation of nicotine produces carcinogens like N'-nitrosonornicotine (NNN). By spiking saliva samples with rac-Nicotine-1,2',3',4',5',6'-13C6, researchers quantified NNN formation rates in e-cigarette users, finding a 3.2-fold increase compared to non-users . The isotopic label prevents artifactual nitrosation during sample preparation, ensuring accurate carcinogen measurement .

Comparative Analysis with Related Compounds

CompoundMolecular FormulaRole in ResearchKey Differentiation
NicotineC10H14N2\text{C}_{10}\text{H}_{14}\text{N}_2Natural agonist of nAChRsLacks isotopic labels for tracing
CotinineC10H12N2O\text{C}_{10}\text{H}_{12}\text{N}_2\text{O}Primary nicotine metaboliteUsed as a biomarker for tobacco exposure
[13C6^{13}\text{C}_6]NNALC10H13N3O\text{C}_{10}\text{H}_{13}\text{N}_3\text{O}Carcinogen tracking in urineFocuses on nitrosamine-specific pathways
rac-Nicotine-1,2',3',4',5',6'-13C6C10H14N2\text{C}_{10}\text{H}_{14}\text{N}_2Isotopic tracer for nicotine studiesEnables mass spectrometric discrimination

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